molecular formula C6H10ClF4N B14776749 3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride

3-(Fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B14776749
M. Wt: 207.60 g/mol
InChI Key: IWAMVOWJTWYEID-UHFFFAOYSA-N
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Description

trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride: is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include both fluoromethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common approach is the fluorination of suitable pyrrolidine precursors using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions due to its fluorinated groups.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of its targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-(trifluoromethyl)pyrrolidine
  • 4-(fluoromethyl)pyrrolidine
  • 3,3,3-trifluoro-N,N-bis(trifluoromethyl)propenylamine

Uniqueness: trans-3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride stands out due to the presence of both fluoromethyl and trifluoromethyl groups on the pyrrolidine ring. This dual fluorination enhances its chemical stability, lipophilicity, and ability to participate in unique chemical reactions compared to its analogs.

Properties

Molecular Formula

C6H10ClF4N

Molecular Weight

207.60 g/mol

IUPAC Name

3-(fluoromethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H9F4N.ClH/c7-1-4-2-11-3-5(4)6(8,9)10;/h4-5,11H,1-3H2;1H

InChI Key

IWAMVOWJTWYEID-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CF.Cl

Origin of Product

United States

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